molecular formula C9H11BrO B081146 4-Methoxyphenethyl bromide CAS No. 14425-64-0

4-Methoxyphenethyl bromide

Cat. No. B081146
CAS RN: 14425-64-0
M. Wt: 215.09 g/mol
InChI Key: OXHPTABOQVHKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of 4-Methoxyphenethyl bromide and its derivatives involves various chemical reactions. For instance, the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide has been accelerated using potassium tert-butoxide in dimethylformamide, showcasing one of the pathways to obtaining related compounds (Anderson et al., 2008).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Methoxyphenethyl bromide has been a subject of detailed analysis. The crystal structure, vibrational frequencies, and the impact of molecular geometry on its properties have been explored using various spectroscopic methods and theoretical calculations, revealing insights into its nonlinear optical properties and stability (Umarani et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 4-Methoxyphenethyl bromide range from bromination reactions to complex organic syntheses. For example, the electrochemical bromination of 4-methoxy toluene yields brominated products with high specificity and yield, demonstrating the compound's versatility in organic synthesis (Kulangiappar et al., 2014).

Scientific Research Applications

  • Synthesis of Molecular Electronics : It serves as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for molecular electronics. Efficient synthetic transformations of 4-Methoxyphenethyl bromide-related compounds are detailed in a study by Stuhr-Hansen et al. (2005) (Stuhr-Hansen et al., 2005).

  • Electrochemical Bromination : Kulangiappar et al. (2014) explored the electrochemical bromination of 4-methoxy toluene, yielding products like 3-bromo 4-methoxy benzyl bromide, highlighting the process's utility in producing brominated compounds (Kulangiappar et al., 2014).

  • Photolysis Studies : McClelland et al. (1993) investigated 4-Methoxyphenethyl cations with β-fluorine substituents, observed as transient intermediates following laser photolysis of 4-Methoxyphenethyl bromide precursors. This study offers insights into the reactivities and kinetics of such cations (McClelland et al., 1993).

  • Synthesis of Polymeric Materials : Anderson et al. (2008) utilized 4-Methoxyphenethyl bromide in the alkylation of 4-methoxyphenol, contributing to the synthesis of the polymeric monomer poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) (Anderson et al., 2008).

  • Nonlinear Optical Applications : Umarani et al. (2018) developed a new crystal, (4-Methoxyphenyl) methanaminium bromide, for nonlinear optical applications, analyzing its structure, charge transfer effects, and optical properties (Umarani et al., 2018).

  • Metabolism Studies in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive compound, was studied in rats by Kanamori et al. (2002), identifying various metabolites including derivatives of 4-Methoxyphenethyl bromide (Kanamori et al., 2002).

  • Synthesis of Fluorescent Labeling Reagents : Cavrini et al. (1993) used 2-Bromoacetyl-6-methoxynaphthalene, derived from 4-Methoxyphenethyl bromide, as a fluorescent labeling reagent for bile acids in pharmaceuticals (Cavrini et al., 1993).

  • Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) introduced the 4-Methoxybenzyl group to adenosine using 4-Methoxybenzyl bromide, showcasing its application in oligoribonucleotide synthesis (Takaku & Kamaike, 1982).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-(2-bromoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHPTABOQVHKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162656
Record name 1-(2-Bromoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-methoxybenzene

CAS RN

14425-64-0
Record name 1-(2-Bromoethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14425-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014425640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenethyl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Bromoethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-BROMOETHYL)-4-METHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5X3SH435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Methoxyphenethyl alcohol (50 g) and triphenylphosphine (103 g) were dissolved in methylene chloride (600 ml), followed by the addition of N-bromosuccinimide (70 g) in small portions under ice-cooling, and the resulting mixture was stirred at room temperature for 30 min. The reaction mixture was evaporated, and to the resulting residue was added hexane. The insoluble matters were filtered off, while the resulting filtrate was evaporated, to give the title compound as a colorless oil (50.32 g, yield; 71%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenethyl bromide
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenethyl bromide
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenethyl bromide
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenethyl bromide
Reactant of Route 5
4-Methoxyphenethyl bromide
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenethyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.